![molecular formula C15H18B2O4S2 B15061032 [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid: is a boronic acid derivative that features a unique structure incorporating thiophene and cyclopentene rings. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via Diels-Alder reactions, where a diene reacts with a dienophile under thermal conditions.
Boronic Acid Introduction: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed processes with boron reagents like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the borylation step using efficient catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopentene ring, converting it to cyclopentane derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopentane derivatives.
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.
科学的研究の応用
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine:
Diagnostic Tools: Incorporated into probes for detecting specific biomolecules.
Therapeutics: Investigated for its potential in drug delivery systems.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in bioconjugation and sensor applications, where the compound can selectively bind to target molecules.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Thiopheneboronic Acid: Contains a thiophene ring but lacks the cyclopentene moiety.
Cyclopentenylboronic Acid: Features a cyclopentene ring but lacks the thiophene structure.
Uniqueness:
Structural Complexity: The combination of thiophene and cyclopentene rings with boronic acid functionality makes it unique.
Versatility: Its ability to participate in a wide range of chemical reactions and applications sets it apart from simpler boronic acids.
This detailed overview highlights the significance and versatility of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid in various fields of research and industry
特性
分子式 |
C15H18B2O4S2 |
|---|---|
分子量 |
348.1 g/mol |
IUPAC名 |
[4-[2-(4-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid |
InChI |
InChI=1S/C15H18B2O4S2/c1-8-14(12(6-22-8)16(18)19)10-4-3-5-11(10)15-9(2)23-7-13(15)17(20)21/h6-7,18-21H,3-5H2,1-2H3 |
InChIキー |
OOULUGQECHQDGY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=C1C2=C(CCC2)C3=C(SC=C3B(O)O)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


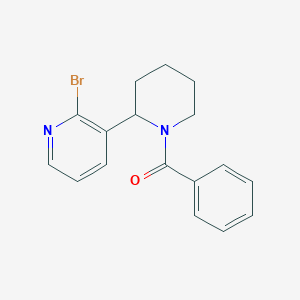


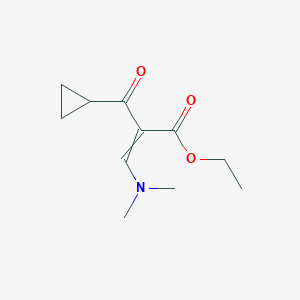
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
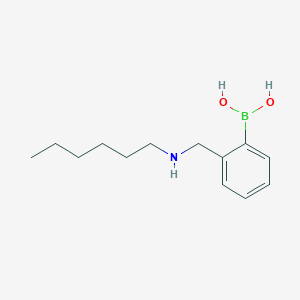
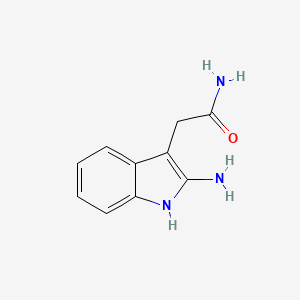
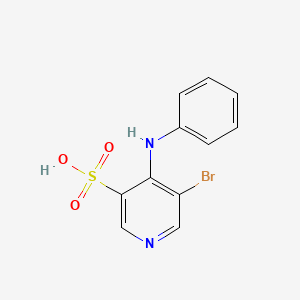
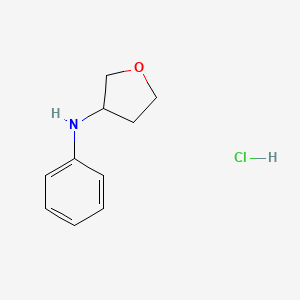



![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
